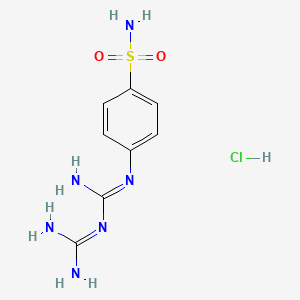

Biguanide, 1-(p-sulfamoylphenyl)-

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

4751-94-4 |

|---|---|

Molecular Formula |

C8H13ClN6O2S |

Molecular Weight |

292.75 g/mol |

IUPAC Name |

1-(diaminomethylidene)-2-(4-sulfamoylphenyl)guanidine;hydrochloride |

InChI |

InChI=1S/C8H12N6O2S.ClH/c9-7(10)14-8(11)13-5-1-3-6(4-2-5)17(12,15)16;/h1-4H,(H2,12,15,16)(H6,9,10,11,13,14);1H |

InChI Key |

IRYYQEPFNMBPDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N=C(N)N)S(=O)(=O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Spectroscopic Characterization of Biguanide, 1 P Sulfamoylphenyl

General Synthetic Routes to Biguanide (B1667054) Derivatives

The synthesis of biguanide derivatives can be achieved through several established pathways. Depending on the starting materials, these routes can be broadly categorized into methods starting from amines or guanidines. nih.govbeilstein-journals.orgresearchgate.net

One of the primary and historically significant methods involves the reaction of amines with cyanoguanidines. nih.gov This approach dates back to the 1880s and has been refined over the years. nih.gov The reaction typically requires acidic conditions to activate the nitrile group in the cyanoguanidine for nucleophilic attack by the amine. scholaris.ca

Another major route utilizes dicyanamide, where amines are added to the two nitrile groups. nih.gov This method is particularly notable for its application in the industrial synthesis of compounds like chlorhexidine. nih.gov

Further synthetic strategies include the addition of amines to N¹-cyano-S-methylisothioureas, which is useful for creating polysubstituted biguanides. nih.gov Guanidines can also serve as starting materials, reacting with carbodiimides, cyanamides, or (iso)(thio)urea derivatives to form the biguanide core. nih.govbeilstein-journals.orgresearchgate.net

Modern adaptations of these classical methods often employ techniques like microwave irradiation to expedite the reaction and improve yields. scholaris.ca For instance, reacting substituted anilines with 1-cyanoguanidine under microwave conditions has proven to be a versatile method tolerant of various functional groups. scholaris.ca

Specific Synthetic Approaches for Aryl Sulfonamide-Biguanide Scaffolds

The synthesis of aryl sulfonamide-biguanide scaffolds, such as 1-(p-sulfamoylphenyl)biguanide, typically involves the reaction of an appropriate arylsulfonamide derivative with a cyanoguanidine. rsc.org

Reaction Pathways and Optimized Conditions

A common and effective method for synthesizing compounds like 1-(p-sulfamoylphenyl)biguanide involves the reaction of p-aminobenzenesulfonamide with cyanoguanidine. rsc.org The reaction is generally carried out in a solvent such as n-butanol. rsc.org The addition of an acid, typically hydrochloric acid, is crucial to catalyze the reaction. scholaris.carsc.org The mixture is heated to around 100°C for several hours to ensure the completion of the reaction. rsc.org

The general synthetic scheme can be represented as: Arylsulfonamide + Cyanoguanidine → Aryl Sulfonamide-Biguanide

Table 1: Optimized Reaction Conditions for Aryl Sulfonamide-Biguanide Synthesis rsc.org

| Parameter | Condition |

| Starting Material | p-Aminobenzenesulfonamide |

| Reagent | Cyanoguanidine (1.0 equiv.) |

| Solvent | n-Butanol |

| Catalyst | 6 M aqueous HCl (1.0 equiv.) |

| Temperature | 100 °C |

| Reaction Time | 6 hours |

This method has been successfully used to synthesize a series of aryl sulfonamides containing a biguanide moiety, with yields varying based on the specific substituents on the aryl ring. rsc.org For 4-(3-Carbamimidoylguanidino)benzenesulfonamide hydrochloride salt, a yield of 40% has been reported. rsc.org

Purification Techniques for Target Compound Isolation

Following the reaction, the target compound needs to be isolated and purified. A common procedure involves removing the solvent under vacuum to obtain a residue. rsc.org This residue is then subjected to crystallization to achieve a high degree of purity. rsc.org Isopropyl alcohol (IPA) is a frequently used solvent for the crystallization of aryl sulfonamide-biguanide hydrochlorides, resulting in the desired product as a white solid. rsc.org The purity of the final compound is typically confirmed to be greater than 96% by NMR. rsc.org

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

To confirm the structure of the synthesized 1-(p-sulfamoylphenyl)biguanide and related derivatives, a combination of advanced spectroscopic and analytical techniques is employed. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present. rsc.orguees.edu.ecmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for structural elucidation. rsc.org

¹H NMR: Provides information about the chemical environment of protons. For 4-(3-Carbamimidoylguanidino)benzenesulfonamide hydrochloride, the ¹H-NMR spectrum (recorded in DMSO-d₆) shows characteristic signals. A broad singlet at 9.91 ppm, which is exchangeable with D₂O, is assigned to the sulfonamide proton. The aromatic protons appear as a doublet at 7.72 ppm and a multiplet between 7.59-7.41 ppm. The protons of the biguanide moiety and the amino groups also show distinct signals, some of which are exchangeable with D₂O. rsc.org

¹³C NMR: Reveals the carbon framework of the molecule. In the ¹³C-NMR spectrum of 4-(3-Carbamimidoylguanidino)benzenesulfonamide hydrochloride (in DMSO-d₆), the carbonyl carbon of the guanidino group appears at 162.5 ppm. The carbons of the phenyl ring are observed at 155.3, 143.1, 138.8, 127.4, and 120.5 ppm. rsc.org

Table 2: NMR Spectroscopic Data for 4-(3-Carbamimidoylguanidino)benzenesulfonamide hydrochloride salt rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 9.91 | brs | -SO₂NH- |

| 7.72 | d | Aromatic CH | |

| 7.59–7.41 | m | Aromatic CH & -NH₂ | |

| 7.26 | s | -NH₂ | |

| 7.09 | s | -NH₂ | |

| ¹³C | 162.5 | - | C=N (Guanidino) |

| 155.3 | - | Aromatic C | |

| 143.1 | - | Aromatic C | |

| 138.8 | - | Aromatic C | |

| 127.4 | - | Aromatic C | |

| 120.5 | - | Aromatic C |

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the compound and confirm its elemental composition. rsc.org This technique provides a precise mass-to-charge ratio, which is a critical piece of data for confirming the identity of the synthesized molecule. rsc.org

The combination of these techniques provides unambiguous evidence for the structure of 1-(p-sulfamoylphenyl)biguanide and its derivatives, ensuring the correct compound has been synthesized before further studies. rsc.orguees.edu.ecmdpi.com

Molecular and Cellular Mechanisms of Action of Biguanide, 1 P Sulfamoylphenyl

Investigation of Enzyme Inhibition Profiles: Focus on Carbonic Anhydrase Isoforms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. rsc.orgresearchgate.netnih.gov There are several catalytically active CA isoforms in humans with different tissue localizations and physiological functions. rsc.orgresearchgate.net Notably, isoforms hCA IX and hCA XII are overexpressed in many tumors and are considered important anticancer targets. rsc.orgresearchgate.net

Recent studies have synthesized and evaluated a series of compounds that combine a sulfonamide moiety with a biguanide (B1667054) group, including 1-(p-sulfamoylphenyl)biguanide. rsc.org These compounds have demonstrated inhibitory activity against several human carbonic anhydrase (hCA) isoforms. In vitro studies have shown that these biguanide-containing sulfonamides exhibit marked selectivity for the cancer-related isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. rsc.org

The inhibitory activity, expressed as inhibition constants (KI), reveals that these compounds have low inhibitory activity against hCA I and II, with KI values in the micromolar to high nanomolar range. rsc.org Specifically, for a compound closely related to 1-(p-sulfamoylphenyl)biguanide, the KI values against hCA I and II were reported to be in the range of 134.6 nM to 4435 nM. rsc.org In contrast, they show more potent inhibition of the tumor-associated isoforms hCA IX and XII. rsc.org This selective inhibition profile is a significant area of interest for the development of targeted cancer therapies. rsc.orgnih.gov

Table 1: In Vitro Inhibition of Human Carbonic Anhydrase Isoforms by a Biguanide-Containing Sulfonamide

| Isoform | Inhibition Constant (KI) | Selectivity Profile |

|---|---|---|

| hCA I | Micromolar to high nanomolar range | Low Inhibition |

| hCA II | Micromolar to high nanomolar range | Low Inhibition |

| hCA IX | Potent Inhibition | High Selectivity |

| hCA XII | Potent Inhibition | High Selectivity |

This table summarizes the general inhibitory profile observed for biguanide-containing aryl sulfonamides against key hCA isoforms.

The inhibitory action of sulfonamides against carbonic anhydrases is well-established and primarily involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. rsc.orgacs.org X-ray crystallography studies of biguanide-containing sulfonamides complexed with hCA isoforms have confirmed this classical binding mode. rsc.org The sulfonamide moiety directly interacts with the catalytic zinc ion. rsc.org This interaction is a hallmark of sulfonamide-based CA inhibitors. acs.org

The active site of carbonic anhydrases is a conical cleft, approximately 15 Å deep, with distinct hydrophobic and hydrophilic regions. acs.org The zinc ion is situated at the bottom of this cleft, coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. acs.org The sulfonamide inhibitor displaces the zinc-bound water/hydroxide. acs.org

Beyond the crucial zinc coordination, the binding affinity and selectivity of 1-(p-sulfamoylphenyl)biguanide derivatives are dictated by a network of hydrogen bonds and hydrophobic interactions within the enzyme's active site. rsc.org The sulfonamide group's nitrogen atom forms a hydrogen bond with the side chain of the highly conserved residue Threonine 199 (in hCA II). rsc.orgacs.org

The biguanide "tail" of the inhibitor extends into the active site cavity, where it can form various interactions. rsc.org For instance, in the hCA II complex, the nitrogen atoms of the biguanide group can form water-bridged hydrogen bonds with residues like Asparagine 67 and Threonine 199, as well as a direct hydrogen bond with Histidine 64. rsc.orgresearchgate.net The phenyl ring of the inhibitor engages in hydrophobic interactions with residues such as Valine 121 and Leucine 198. rsc.orgresearchgate.net The specific orientation and interactions of the biguanide moiety can differ between CA isoforms, contributing to the observed selectivity. rsc.org

Kinetic studies are essential for quantifying the inhibitory potency of compounds like 1-(p-sulfamoylphenyl)biguanide against different carbonic anhydrase isoforms. rsc.orgnih.gov The inhibition constant, KI, is a measure of the inhibitor's affinity for the enzyme; a lower KI value indicates a more potent inhibitor. These values are typically determined using techniques like the stopped-flow method for measuring CO₂ hydration. rsc.org

For a series of biguanide-containing aryl sulfonamides, kinetic studies have provided specific KI values against a panel of hCA isoforms. rsc.org As mentioned earlier, these studies have demonstrated that while the compounds are weak inhibitors of hCA I and II, they are potent inhibitors of the cancer-related isoforms hCA IX and XII. rsc.org This differential inhibition is a key finding from kinetic analyses and guides the structure-activity relationship (SAR) studies for designing more potent and selective inhibitors. rsc.org

Table 2: Representative KI Values for a Biguanide-Containing Aryl Sulfonamide against hCA Isoforms

| Isoform | KI (nM) |

|---|---|

| hCA I | 4435 |

| hCA II | 134.6 |

| hCA IX | Potent (specific value not provided in the context) |

| hCA XII | Potent (specific value not provided in the context) |

Data from a representative compound from the study on biguanide-containing aryl sulfonamides. rsc.org

Cellular Pathway Modulation by Biguanide, 1-(p-sulfamoylphenyl)- (Preclinical Focus)

While the primary focus of research on 1-(p-sulfamoylphenyl)biguanide has been its carbonic anhydrase inhibitory activity, the presence of the biguanide moiety suggests a potential for modulating cellular metabolic pathways, similar to other biguanides like metformin (B114582). mdpi.comwhiterose.ac.uk

Biguanides are known to target and inhibit mitochondrial complex I, the first and largest enzyme of the electron transport chain. mdpi.comwhiterose.ac.uknih.gov This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and an increase in the AMP/ATP ratio. mdpi.com This energetic stress activates key energy sensors like AMP-activated protein kinase (AMPK), which in turn modulates various downstream signaling pathways to restore energy homeostasis. mdpi.comnih.gov

While direct studies on the mitochondrial effects of 1-(p-sulfamoylphenyl)biguanide are limited in the provided search results, the established mechanism of action for other biguanides provides a strong rationale for investigating this pathway. mdpi.comwhiterose.ac.uknih.gov The inhibition of complex I by biguanides is thought to be a key component of their therapeutic effects in conditions like type 2 diabetes and is also being explored for its anticancer properties. mdpi.combiorxiv.org Preclinical studies on other biguanides, such as metformin and phenformin (B89758), have extensively characterized their impact on mitochondrial respiration and the subsequent cellular responses. mdpi.comnih.gov Further research is needed to specifically elucidate the extent to which 1-(p-sulfamoylphenyl)biguanide inhibits mitochondrial complex I and triggers an energetic stress response in cells.

Adenosine Monophosphate-Activated Protein Kinase (AMPK) Activation and Downstream Signaling

Biguanides are recognized for their capacity to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy balance. nih.govfrontiersin.org The activation of AMPK is a central event that mediates many of the metabolic effects of this class of compounds. frontiersin.org The primary mechanism for AMPK activation by biguanides involves the inhibition of mitochondrial respiratory chain complex I. nih.govnih.govbiorxiv.orgnih.gov This inhibition leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP ratio. nih.govnih.gov The elevated AMP levels allosterically activate AMPK and promote its phosphorylation at threonine-172 by upstream kinases like LKB1, leading to its full activation. nih.govdundee.ac.uk

Once activated, AMPK initiates a cascade of downstream signaling events aimed at restoring cellular energy homeostasis. It stimulates catabolic pathways that generate ATP while simultaneously inhibiting anabolic processes that consume ATP. dundee.ac.uk A key downstream target of AMPK is acetyl-CoA carboxylase (ACC), which is phosphorylated and inactivated by AMPK. nih.gov This inactivation leads to a decrease in malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation.

Furthermore, AMPK activation has been linked to the regulation of gene expression. It can phosphorylate and activate peroxisome proliferator-activated receptor-γ co-activator 1α (PGC-1α), a master regulator of mitochondrial biogenesis. plos.org This leads to an increase in the transcription of nuclear-encoded mitochondrial genes, ultimately enhancing mitochondrial function. plos.org

Modulation of Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Pathways

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that functions as a central regulator of cell growth, proliferation, and metabolism. sochob.cl It integrates signals from various upstream cues, including growth factors, nutrients, and cellular energy status, to control a wide range of anabolic and catabolic processes. sochob.clnih.gov mTOR exists in two distinct multiprotein complexes, mTORC1 and mTORC2, each with different downstream targets and functions. sochob.cl

Biguanides, including 1-(p-sulfamoylphenyl)-biguanide, have been shown to modulate mTOR signaling, primarily through the inhibition of mTORC1. fermatapharma.comrsc.org This inhibition can occur through both AMPK-dependent and AMPK-independent mechanisms. nih.gov In the AMPK-dependent pathway, activated AMPK directly phosphorylates and activates tuberous sclerosis complex 2 (TSC2), which in turn inhibits the small GTPase Rheb, a critical activator of mTORC1. frontiersin.org AMPK can also directly phosphorylate raptor, a component of mTORC1, leading to its inhibition.

The inhibition of mTORC1 by biguanides has significant downstream consequences. mTORC1 promotes protein synthesis by phosphorylating and activating S6 kinase 1 (S6K1) and by phosphorylating and inactivating the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). ijmcmed.org Therefore, inhibition of mTORC1 by biguanides leads to a reduction in protein synthesis and cell proliferation. fermatapharma.com Furthermore, mTORC1 is a negative regulator of autophagy; its inhibition by biguanides can induce this cellular recycling process. frontiersin.orgnih.gov

Influence on Glucose Metabolism and Cellular Glucose Uptake in In Vitro Models

In vitro studies have demonstrated that biguanides directly influence cellular glucose utilization. nih.gov Both metformin and phenformin, related biguanides, have been shown to stimulate glucose consumption from the incubation media in IM-9 human lymphocytes. nih.gov This effect is accompanied by an increase in the uptake of 2-deoxy-D-glucose, a glucose analog. nih.gov Mechanistically, biguanides have been found to increase the Vmax of glucose uptake without altering the Km, suggesting an increase in the number or activity of glucose transporters at the cell surface. nih.gov

The stimulation of glucose uptake is a key component of the metabolic effects of biguanides. In skeletal muscle, a major site of glucose disposal, biguanides have been shown to increase insulin-stimulated glucose uptake. nih.govadameetingnews.org While the precise mechanisms are still under investigation, they are thought to involve the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. adameetingnews.org

It is important to note that the effects of biguanides on glucose metabolism can be context-dependent. For instance, in some cancer cell lines, biguanide treatment can lead to a decrease in glycolytic intermediates despite an increase in glucose consumption and lactate (B86563) production, suggesting a rapid processing of glucose that depletes these intermediates. harvard.edu

Mechanistic Studies in Specific Cell Culture Models (e.g., Cancer Cell Lines, Metabolic Models)

The cellular mechanisms of biguanides have been investigated in a variety of in vitro models, including cancer cell lines and cells used for metabolic studies. These studies have provided valuable insights into the context-dependent effects of these compounds.

In breast cancer cell lines such as MCF-7 and MDA-MB-231, sulfonamide-based derivatives of metformin have been shown to have greater cellular uptake and stronger cytotoxic properties compared to metformin itself. nih.gov The increased intracellular accumulation of these derivatives in MCF-7 cells correlated with their cytotoxic activity. nih.gov Studies in various cancer cell lines have also highlighted the role of mitochondrial complex I inhibition and subsequent AMPK activation in the anti-proliferative effects of biguanides. nih.gov The overexpression of the yeast alternative NADH:ubiquinone oxidoreductase NDI1, which bypasses complex I, was found to abrogate the anti-proliferative effects of biguanides. nih.gov

In metabolic cell models, such as IM-9 human lymphocytes and H35 rat hepatoma cells, biguanides like metformin and phenformin have been shown to enhance insulin (B600854) binding to its receptors. nih.gov This effect was attributed to an increase in the affinity of the insulin receptor rather than an increase in receptor number. nih.gov In pancreatic beta-cell models like MIN6 cells, biguanides have been shown to reduce mitochondrial complex I activity, leading to AMPK activation. nih.gov

The table below summarizes findings from mechanistic studies of biguanide derivatives in various cell culture models.

| Cell Line | Compound Type | Key Findings |

| MCF-7, MDA-MB-231 | Sulfonamide-based metformin derivatives | Greater cellular uptake and cytotoxicity compared to metformin. nih.gov |

| IM-9 Lymphocytes | Metformin, Phenformin | Stimulated glucose consumption and uptake; increased insulin receptor affinity. nih.govnih.gov |

| MIN6 Pancreatic β-cells | Metformin, Phenformin | Reduced mitochondrial complex I activity, leading to AMPK activation. nih.gov |

| H35 Rat Hepatoma | Phenformin | Increased insulin binding to its receptors. nih.gov |

| Various Cancer Cell Lines | Biguanides | Inhibition of proliferation via mTORC1 in an AMPK-dependent or independent manner, linked to complex I inhibition. nih.gov |

Preclinical Pharmacological Investigations of Biguanide, 1 P Sulfamoylphenyl

In Vitro Cellular Permeability and Intracellular Distribution Studies

The assessment of cellular permeability is a critical step in preclinical drug discovery, often utilizing in vitro models like Caco-2 cell monolayers to predict in vivo absorption of orally administered compounds. Similarly, understanding the intracellular distribution of a compound is key to determining its access to subcellular targets.

Despite the importance of these parameters, specific experimental data detailing the in vitro cellular permeability, rate of transport, or the intracellular accumulation and distribution of Biguanide (B1667054), 1-(p-sulfamoylphenyl)- are not extensively available in the public-domain literature. General studies on biguanides suggest that their highly polar nature can influence membrane permeability. For instance, some biguanide-containing compounds have been designed to be membrane-impermeable by incorporating a positive charge at physiological pH. rsc.org

Metabolic Stability and Biotransformation Pathways in Preclinical Systems

Metabolic stability is a crucial determinant of a drug's pharmacokinetic profile. researchgate.net In vitro systems, such as liver microsomes and hepatocytes, are standard models used to evaluate the extent of metabolism and identify potential biotransformation pathways. srce.hrspringernature.com These assays measure the rate at which the parent compound is eliminated over time, providing data on its intrinsic clearance and metabolic half-life. springernature.comrsc.org The primary enzymes responsible for metabolism in these systems are cytochrome P450s (for Phase I reactions) and conjugating enzymes (for Phase II reactions). nih.gov

However, specific studies quantifying the metabolic stability (e.g., in vitro half-life, intrinsic clearance) of Biguanide, 1-(p-sulfamoylphenyl)- in human or animal liver microsomes or hepatocytes are not described in the available research. For the broader class of biguanides, metabolic pathways can vary; for example, phenformin (B89758) undergoes partial metabolism, while buformin (B1668040) is largely unmetabolized. nih.gov

Interactions with Specific Biological Macromolecules and Receptors in Cell-Free and Cellular Systems

Recent research has explored the combination of the biguanide structure with a sulfonamide moiety to create dual-targeting compounds. rsc.orgresearchgate.net Specifically, a series of biguanide-containing aryl sulfonamides, structurally related to 1-(p-sulfamoylphenyl)biguanide, were synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of zinc metalloenzymes. rsc.orgresearchgate.net

These compounds act as inhibitors by coordinating to the zinc ion within the active site of the CA enzyme. rsc.orgresearchgate.net The sulfonamide group is a well-established zinc-binding function, while the biguanide portion can form additional interactions within the active site cavity, influencing binding affinity and isoform selectivity. rsc.orgresearchgate.net X-ray crystallography studies of representative compounds in this class complexed with hCA II and a mimic of hCA XII revealed that the biguanide group can establish water-bridged hydrogen bonds with active site residues like Thr199 and His64. researchgate.net This dual-target approach aims to leverage the properties of both the sulfonamide and biguanide groups. rsc.org

Comparative In Vitro Efficacy Assessments in Relevant Biological Assays

The in vitro efficacy of the class of biguanide-containing aryl sulfonamides has been demonstrated through enzyme inhibition assays against several human (h) carbonic anhydrase isoforms. rsc.org The inhibitory activity (Ki) of these compounds was measured using the stopped-flow technique, which assesses the inhibition of CO₂ hydration. rsc.org

A study on three representative compounds from this class (designated 5a, 5b, and 5c) showed potent and selective inhibition of the tumor-associated isoforms hCA IX and hCA XII over the cytosolic hCA I and hCA II isoforms. rsc.org The efficacy was compared to Acetazolamide (AAZ), a standard, clinically used CA inhibitor. rsc.org The results indicated that these biguanide-sulfonamide hybrids were significantly more potent against the cancer-related isoforms hCA IX and XII. rsc.org For instance, compound 5c was approximately 1.5-fold more effective than its shorter analogue 5b against hCA XII. rsc.org

Table 1: Comparative In Vitro Inhibition Data of Biguanide-Containing Aryl Sulfonamides against Human Carbonic Anhydrase (hCA) Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|---|---|---|---|

| 5a | 1545 | 45.8 | 5.4 | 4.5 |

| 5b | 2530 | 501.0 | 6.5 | 2.6 |

| 5c | 10450 | 501.0 | 7.8 | 1.7 |

| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |

Advanced Analytical Methodologies for Research on Biguanide, 1 P Sulfamoylphenyl

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of "Biguanide, 1-(p-sulfamoylphenyl)-" and related biguanide (B1667054) compounds, offering powerful separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) and its variants, such as Reversed-Phase HPLC (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the most prominently used techniques. researchgate.netekb.egscribd.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of biguanides. tandfonline.com Methods have been developed for the simultaneous determination of related biguanides like proguanil (B194036) and atovaquone (B601224), showcasing the versatility of HPLC in handling multi-component samples. symbiosisonlinepublishing.comresearchgate.net For instance, a simple, rapid, and sensitive HPLC method with UV detection has been described for the determination of metformin (B114582) in plasma samples, a related biguanide, highlighting the technique's applicability to biological samples. researchgate.net The development of an HPLC method for proguanil hydrochloride in tablet form further illustrates its utility in pharmaceutical analysis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely adopted variant of HPLC for the analysis of biguanides due to its efficiency in separating compounds based on their hydrophobicity. researchgate.netekb.eg A typical RP-HPLC method for the simultaneous estimation of proguanil and atovaquone utilizes a C18 column with a mobile phase consisting of a buffer and an organic solvent mixture, such as 0.1% orthophosphoric acid and acetonitrile (B52724). symbiosisonlinepublishing.com The separation is then monitored using a UV detector at a specific wavelength. researchgate.netpharmahealthsciences.net The robustness of RP-HPLC methods is often validated by assessing parameters like linearity, precision, accuracy, and specificity. symbiosisonlinepublishing.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, offering higher resolution, sensitivity, and speed due to the use of smaller particle size columns (typically <2 µm). scribd.com A UPLC method for the simultaneous determination of proguanil and atovaquone has been developed using an extended C18 column and a mobile phase of 0.05% perchloric acid and acetonitrile, with UV detection at 257 nm. scispace.com The shorter run times and improved peak resolution make UPLC a highly efficient technique for the analysis of "Biguanide, 1-(p-sulfamoylphenyl)-" and its analogues. scribd.comscispace.com

Gas Chromatography (GC): While less common for non-volatile compounds like biguanides, Gas Chromatography (GC) can be employed after a derivatization step to make the analytes volatile. acs.org For instance, a GC method with electron capture detection has been described for the determination of oral hypoglycemic biguanides in biological fluids. acs.org Another approach involves converting biguanides into their corresponding s-triazine derivatives before GC analysis with nitrogen-specific detection. nih.gov

Table 1: Comparison of Chromatographic Techniques for Biguanide Analysis

| Technique | Principle | Common Stationary Phase | Key Advantages | Typical Application |

|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | C18, C8 | Versatile, robust, widely available. tandfonline.comresearchgate.net | Pharmaceutical formulation analysis, bioanalysis. researchgate.net |

| RP-HPLC | Separation based on hydrophobicity. | C18, Phenyl | Excellent for separating non-polar and moderately polar compounds. researchgate.netekb.eg | Simultaneous determination of multiple analytes. symbiosisonlinepublishing.com |

| UPLC | HPLC with smaller particle size columns (<2 µm). | BEH C18 | High resolution, speed, and sensitivity. scribd.com | Rapid and high-throughput analysis. scispace.com |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Various | High separation efficiency for volatile compounds. | Analysis of biguanides after derivatization. acs.orgnih.gov |

Mass Spectrometry-Based Approaches for Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive detection of "Biguanide, 1-(p-sulfamoylphenyl)-." When coupled with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), it provides unparalleled specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: The combination of LC with MS, particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of biguanides in complex matrices. researchgate.netnih.gov A sensitive and rapid LC-MS/MS method has been developed for the simultaneous analysis of proguanil and its active metabolite, cycloguanil, in human plasma. researchgate.net This method often employs a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode, monitoring specific ion transitions (Selected Reaction Monitoring - SRM) for each compound. nih.gov The high selectivity of LC-MS/MS allows for minimal sample preparation and high throughput. researchgate.netnih.gov Untargeted analysis using LC-MS/MS with high-resolution instruments like Quadrupole Time-of-Flight (QTOF) can provide comprehensive chemical profiling of a sample. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-based analysis, coupling with MS provides definitive identification of the derivatized biguanides. researchgate.net A GC-MS method for the determination of metformin in human plasma has been developed, demonstrating the feasibility of this approach. researchgate.net The derivatization of biguanides is a critical step to ensure their volatility for GC analysis. researchgate.netrsc.org For instance, N-methyl-bis(trifluoroacetamide) (MBTFA) has been used as a derivatization reagent for metformin. researchgate.net Stable-isotope dilution GC-MS methods, using a deuterated internal standard, can provide highly accurate and precise quantification. mdpi.com

Table 2: Mass Spectrometry Techniques in Biguanide Research

| Technique | Ionization Method | Key Advantages | Application |

|---|---|---|---|

| LC-MS/MS | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | High sensitivity, high selectivity, suitable for non-volatile compounds. nih.govresearchgate.net | Quantification of biguanides and their metabolites in biological fluids. researchgate.netresearchgate.net |

| GC-MS | Electron Ionization (EI), Chemical Ionization (CI) | High chromatographic efficiency, definitive identification of volatile derivatives. researchgate.netrsc.org | Analysis of biguanides in various matrices after derivatization. researchgate.netmdpi.com |

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a simple and cost-effective approach for the quantitative analysis of "Biguanide, 1-(p-sulfamoylphenyl)-" in less complex samples.

UV Spectroscopy: The presence of a chromophore, the p-sulfamoylphenyl group, in the molecule allows for direct quantification using UV spectroscopy. The principle relies on measuring the absorbance of the compound at a specific wavelength (λmax) where it exhibits maximum absorption. For related biguanides like proguanil, a balanced wavelength is determined from the UV spectra for simultaneous estimation with other compounds. symbiosisonlinepublishing.com The λmax for phenyl biguanide has been documented, providing a basis for developing spectrophotometric methods. nih.gov A photometric titration method has also been developed for the quantification of polyhexamethylene biguanide, another related compound, by measuring absorbance changes during titration with a dye. researchgate.net

Table 3: Spectrophotometric Analysis of Biguanides

| Method | Principle | Wavelength (λmax) | Key Advantages |

|---|---|---|---|

| UV Spectroscopy | Measurement of light absorbance by the analyte at a specific wavelength. | Compound-specific, e.g., 287 nm for Proguanil and Atovaquone mixture. symbiosisonlinepublishing.com | Simple, rapid, cost-effective. |

| Photometric Titration | Monitoring absorbance changes during a titration reaction to determine the endpoint. | Dependent on the indicator dye used, e.g., 600 nm for Naphthol Blue Black. researchgate.net | Good repeatability, suitable for specific applications. |

Sample Preparation Strategies for Complex Biological Matrices in Research

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex biological matrices like plasma, blood, and urine, ensuring accurate and reliable analytical results.

Solid Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. diva-portal.orgsigmaaldrich.com It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. nih.gov For the analysis of biguanides, various SPE sorbents can be used depending on the specific properties of the analyte and the matrix. tandfonline.com For instance, a mixed-mode SPE column combining a carboxylic acid and a non-polar octyl-silica phase has been used for the simultaneous quantification of the highly lipophilic atovaquone and the strongly basic proguanil and its metabolites. diva-portal.org

Protein Precipitation (PP): Protein precipitation is a simpler and faster method for removing proteins from biological samples like plasma. ijpsonline.com It is often achieved by adding an organic solvent, such as acetonitrile or methanol, to the plasma sample. researchgate.netijpsonline.com This causes the proteins to precipitate out of the solution, and the supernatant containing the analyte can then be directly analyzed or further processed. nih.gov While effective, protein precipitation can sometimes be less clean than SPE and may lead to sample dilution. ualberta.ca Optimization of protein precipitation conditions, such as the choice of precipitating solvent and centrifugation parameters, can improve recovery and cleanliness. ijpsonline.combue.edu.eg

Table 4: Sample Preparation Techniques for Biguanide Analysis in Biological Matrices

| Technique | Principle | Common Reagents/Sorbents | Key Advantages |

|---|---|---|---|

| Solid Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and the liquid sample. nih.gov | C18, mixed-mode cation exchange. diva-portal.orgmdpi.com | High recovery, clean extracts, analyte concentration. researchgate.net |

| Protein Precipitation (PP) | Removal of proteins by inducing their precipitation. | Acetonitrile, Methanol. ijpsonline.com | Simple, fast, high throughput. researchgate.netnih.gov |

Theoretical and Computational Studies on Biguanide, 1 P Sulfamoylphenyl

Molecular Docking and Dynamics Simulations for Ligand-Target Binding Prediction

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a ligand, such as 1-(p-sulfamoylphenyl)-biguanide, and a target protein. These methods are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action. nih.govresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org For instance, studies on analogues of metformin (B114582), a well-known biguanide (B1667054), have utilized molecular docking to investigate their interactions with target proteins like Glycogen Synthase Kinase 3β (GSK-3β). semanticscholar.org This type of analysis helps in identifying key amino acid residues involved in the binding, providing insights for the design of more potent and selective inhibitors. semanticscholar.orgrsc.org

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time, assessing the stability of the docked complex. nih.govplos.orgspringernature.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and help in estimating the binding free energy, which is a crucial parameter for predicting binding affinity. nih.govnih.gov For example, MD simulations have been employed to study the binding of inverse agonists to the estrogen-related receptor α (ERRα), a target for some anticancer therapies. nih.gov Such studies can elucidate the importance of specific interactions, like those with hydrophobic residues, in determining the biological activity of the compounds. nih.gov

In the context of 1-(p-sulfamoylphenyl)-biguanide, these computational techniques are valuable for exploring its potential as an inhibitor for various enzymes, such as carbonic anhydrases (CAs). X-ray crystallography and kinetic studies on similar aryl sulfonamides containing a biguanide group have shown potent inhibition of certain CA isoforms, particularly those associated with tumors. rsc.orgresearchgate.net Molecular docking and MD simulations can complement these experimental findings by providing a detailed view of the binding mode and the interactions driving the inhibitory activity. rsc.orgresearchgate.net

| Technique | Purpose | Key Insights Provided | Example Application |

|---|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein. | Identifies key interacting amino acid residues; predicts binding affinity (scoring functions). plos.org | Docking of metformin analogues to GSK-3β. semanticscholar.org |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | Assesses the stability of the ligand-protein complex; reveals conformational changes; calculates binding free energy. nih.govnih.gov | Studying the binding of inverse agonists to ERRα. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a compound to its biological activity. | Develops predictive models for the activity of new compounds. | Evaluation of chemicals for autoimmune disorder treatment. nih.gov |

Quantum Chemical Calculations for Electronic Structure, Tautomerism, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(p-sulfamoylphenyl)-biguanide. These methods, based on the principles of quantum mechanics, provide detailed information about the electronic structure, potential tautomeric forms, and chemical reactivity. mdpi.comnih.govrsc.org

Tautomerism, the existence of two or more interconvertible structural isomers that differ in the position of a proton, is a key characteristic of biguanides. researchgate.netbeilstein-journals.org Quantum chemical studies have been instrumental in determining the most stable tautomeric forms of the biguanide moiety. researchgate.net X-ray diffraction and computational geometry optimization have shown that the most accurate representation of biguanide involves a delocalized π-electron system and an intramolecular hydrogen bond, rather than a diketone-like structure. researchgate.netbeilstein-journals.org

The reactivity of 1-(p-sulfamoylphenyl)-biguanide can also be assessed through quantum chemical calculations. By analyzing the molecular electrostatic potential, regions susceptible to nucleophilic or electrophilic attack can be identified. mdpi.com This information is vital for understanding the reaction mechanisms in which the compound might participate.

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Indicates the ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest empty orbital. | Indicates the ability to accept electrons (electrophilicity). |

| Energy Gap (HOMO-LUMO) | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around the molecule. | Predicts sites for electrophilic and nucleophilic attack. mdpi.com |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Excluding Human Pharmacokinetics)

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. ijpsjournal.comnih.gov These computational methods predict properties related to a drug's absorption, distribution, metabolism, and excretion, helping to identify potential liabilities before significant resources are invested in synthesis and testing. ijpsjournal.comuq.edu.au

For 1-(p-sulfamoylphenyl)-biguanide, various ADME parameters can be predicted using a range of computational tools and models. These predictions are based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org

Key ADME properties that can be predicted in silico include:

Aqueous Solubility: Affects absorption and formulation.

Intestinal Absorption: Often predicted based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, logP, and hydrogen bonding characteristics. ijpsjournal.com

Plasma Protein Binding: Influences the free concentration of the drug available to exert its effect.

Blood-Brain Barrier Permeability: Determines if a compound can enter the central nervous system.

Metabolism: Prediction of interactions with metabolic enzymes, such as cytochrome P450 (CYP) isoforms, which can indicate potential drug-drug interactions.

Excretion: Prediction of the likely route of elimination from the body.

Various online platforms and software packages, such as SwissADME and pkCSM, are available to perform these predictions. uq.edu.aubiotechnologia-journal.org These tools utilize quantitative structure-property relationship (QSPR) models that have been trained on large datasets of experimental data. bigchem.eu

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | Calculated based on the chemical formula. | Influences diffusion and absorption (Lipinski's Rule). ijpsjournal.com |

| logP (Lipophilicity) | Predicted by various models (e.g., XLOGP3, WLOGP). biotechnologia-journal.org | Affects absorption, distribution, and metabolism. |

| Topological Polar Surface Area (TPSA) | Calculated based on the surface of polar atoms. | Correlates with intestinal absorption and blood-brain barrier penetration. bigchem.eu |

| Hydrogen Bond Donors/Acceptors | Counted from the molecular structure. | Important for binding and solubility (Lipinski's Rule). ijpsjournal.com |

| CYP450 Inhibition | Predicted as 'Inhibitor' or 'Non-inhibitor' for various isoforms. | Indicates potential for drug-drug interactions. |

Future Research Directions for Biguanide, 1 P Sulfamoylphenyl

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity

The development of novel analogues of 1-(p-sulfamoylphenyl)-biguanide is a key area of future research, aiming to enhance therapeutic efficacy and minimize off-target effects. This involves a multi-pronged approach encompassing chemical synthesis, computational modeling, and rigorous biological evaluation.

A primary strategy in the rational design of next-generation analogues is the modification of the linker connecting the biguanide (B1667054) and the aryl sulfonamide moieties. Studies have shown that the length and nature of this linker can significantly impact inhibitory potency. For instance, research on a series of compounds with alkyl spacers of varying lengths demonstrated a progressive decrease in inhibitory potency against certain carbonic anhydrase (CA) isoforms as the spacer length increased. rsc.org This suggests that an optimal distance and orientation between the two functional groups are crucial for potent activity. nih.gov

Another avenue for analogue design is the introduction of various substituents on the aromatic ring and the biguanide group. The goal is to enhance interactions with the target protein's active site. For example, the addition of hydrophobic aromatic moieties to a pyrazole (B372694) motif in related sulfonamide derivatives was explored to modulate the electronic and lipophilic environment, thereby influencing biological activity. nih.gov Similarly, modifications to the piperidine (B6355638) moiety in a series of benzene-1,4-disulfonamides were critical for retaining potency, with a 3-substituted piperidine being optimal. nih.gov

Bioisosteric replacement is another valuable tool in this process. acs.org This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic profile or reducing metabolic liabilities. For example, replacing an ethyl ester with an oxadiazole ring was used to maintain hydrogen bond interactions while potentially improving stability. nih.gov

The synthesis of these novel analogues often involves multi-step reaction sequences. A common approach for synthesizing N1-substituted biguanides is the addition of amines to cyanoguanidines, a method noted for its efficiency and atom economy. beilstein-journals.org More complex structures may require the development of new synthetic methodologies to achieve a wider variety of biguanides. beilstein-journals.org For instance, the synthesis of some sulfonamide derivatives has involved diazotization of sulfanilamide (B372717) followed by coupling with other reagents to create a diverse library of compounds for screening. rsc.org

The table below summarizes the inhibitory activity of some biguanide-containing aryl sulfonamides against various human carbonic anhydrase (hCA) isoforms.

Data sourced from a study on biguanide-containing aryl sulfonamides as carbonic anhydrase inhibitors. rsc.org

Deeper Elucidation of Secondary or Off-Target Mechanisms of Action

While the primary mechanism of action of biguanides like metformin (B114582) is often attributed to the inhibition of mitochondrial complex I, there is growing evidence for a more complex picture involving multiple cellular targets and pathways. nih.govnih.gov Future research on 1-(p-sulfamoylphenyl)-biguanide should focus on unraveling these secondary or off-target effects to fully understand its pharmacological profile.

One area of investigation is the compound's potential interaction with other enzymes and signaling pathways. For example, some biguanide-containing compounds have been designed as dual-targeting agents. rsc.orgresearchgate.net A recent study reported on a series of compounds that combine a carbonic anhydrase (CA) inhibiting sulfonamide moiety with the biguanide group of metformin, showing marked selectivity for cancer-related CA isoforms IX and XII. rsc.org X-ray crystallography of these compounds in complex with CA isoforms revealed specific binding modes that could be exploited for designing more potent and selective inhibitors. rsc.org For instance, in the hCA II-5b complex, the biguanide group forms water bridges with Asn67, while in the hCAXII-5b complex, it interacts with Thr199 and His64. rsc.org

Furthermore, the anticancer effects of metformin, a related biguanide, are attributed to both direct and indirect actions. rsc.orgresearchgate.net Indirectly, it can reduce hyperinsulinemia and activate AMP-activated protein kinase (AMPK). rsc.orgdroracle.ai Directly, it can suppress mitochondrial activity and inhibit the mTOR signaling pathway. rsc.orgnih.gov It is plausible that 1-(p-sulfamoylphenyl)-biguanide shares some of these mechanisms, and future studies should explore its effects on these pathways.

The potential for off-target effects is an important consideration. For example, in a study of a biguanide-containing sulfonamide, a second inhibitor molecule was observed bound within the active site of hCA II, which may have affected the inhibition properties of the primary inhibitor. rsc.orgresearchgate.net Understanding such phenomena is crucial for predicting potential drug-drug interactions and off-target toxicities.

Exploration of Multi-Targeting Strategies and Combination Approaches in Preclinical Models

Given the multifactorial nature of many diseases, multi-targeting strategies and combination therapies are gaining prominence. Future research on 1-(p-sulfamoylphenyl)-biguanide should explore its potential in these approaches, particularly in preclinical models of diseases like cancer and diabetes.

One promising strategy is the development of single molecules that can modulate multiple targets simultaneously. This can be achieved by hybridizing the 1-(p-sulfamoylphenyl)-biguanide scaffold with other pharmacophores. For instance, hybrid molecules incorporating a sulfonamide moiety with fragments known to inhibit other key proteins, such as epidermal growth factor receptor (EGFR) or telomerase, have been explored. researchgate.net The rationale behind this approach is to create a synergistic effect by hitting multiple nodes in a disease pathway.

Combination therapy, where 1-(p-sulfamoylphenyl)-biguanide is co-administered with other drugs, is another important area of investigation. This approach can potentially enhance therapeutic efficacy, overcome drug resistance, and reduce the required doses of individual agents. For example, in the context of cancer, combining a CAIX inhibitor with chemotherapy or radiotherapy has been shown to increase treatment efficacy. maastrichtuniversity.nl Given that 1-(p-sulfamoylphenyl)-biguanide analogues have shown potent inhibition of CAIX, this is a logical avenue for future preclinical studies. rsc.org

The table below presents data on the in vitro α-glucosidase and α-amylase inhibitory activities of a series of novel sulfonamide derivatives, highlighting the potential for multi-target inhibition.

Data from a study on novel sulfonamide derivatives as multitarget antidiabetic agents. nih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.